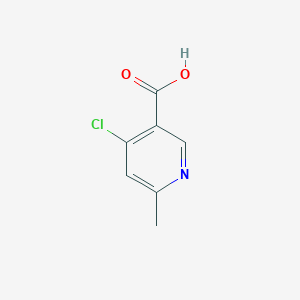

4-Chloro-6-methylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFSHIQNHIGKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671983 | |

| Record name | 4-Chloro-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-95-9 | |

| Record name | 4-Chloro-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-6-methylnicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

This document provides an in-depth technical overview of 4-Chloro-6-methylnicotinic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, validated synthetic routes, spectroscopic signature, and strategic applications as a versatile scaffold in the synthesis of complex molecular architectures.

Core Compound Identification

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is a substituted pyridine derivative with significant potential as a starting material in multi-step syntheses.

-

Chemical Name : this compound

-

Synonyms : 4-chloro-6-methylpyridine-3-carboxylic acid

-

Molecular Structure :

Physicochemical and Safety Data

Understanding the physical properties and hazard profile of a compound is critical for its safe handling, storage, and application in experimental design. The data presented below is a consolidation of supplier information and predicted values based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [2][4] |

| Molecular Weight | 171.58 g/mol | [2][4] |

| Melting Point | 162-164 °C | [4] |

| Boiling Point | 312.3 ± 37.0 °C (Predicted) | [4] |

| Density | 1.39 g/cm³ (Predicted) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Safety and Handling Profile:

Based on supplier safety data and the profiles of structurally related compounds, this compound should be handled with appropriate care in a laboratory setting.[5][6]

-

GHS Hazard Statements : Classified as Acute Toxicity, Oral (Category 4) and a skin/eye irritant.[4]

-

Precautionary Measures :

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place as recommended.[2]

-

Spectroscopic Profile: An Interpretive Guide

-

¹H NMR (Proton NMR) : The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region.

-

Pyridine Protons : Two singlets (or very narrowly coupled doublets) are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 (between the nitrogen and the carboxylic acid) will be the most deshielded, appearing furthest downfield. The proton at position 5 will appear as the other aromatic singlet.

-

Methyl Protons : A sharp singlet corresponding to the three protons of the methyl group (-CH₃) will be observed in the upfield region, likely around δ 2.5-2.7 ppm.

-

Carboxylic Acid Proton : A broad singlet for the acidic proton (-COOH) will be present, typically far downfield (>10 ppm), and its visibility may depend on the solvent used (e.g., it will exchange in D₂O).

-

-

¹³C NMR (Carbon NMR) : The carbon spectrum will provide insight into the carbon framework.

-

Carbonyl Carbon : The carboxylic acid carbonyl carbon (C=O) will be the most downfield signal, expected around δ 165-170 ppm.

-

Aromatic Carbons : Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C4) and the carbons adjacent to the nitrogen (C2 and C6) will have characteristic shifts influenced by the electronegativity of the heteroatoms.

-

Methyl Carbon : The methyl carbon will appear as a single peak in the aliphatic region, typically δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying key functional groups.

-

O-H Stretch : A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

-

C=O Stretch : A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ will correspond to the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretches : Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch : A moderate absorption in the fingerprint region, typically around 700-850 cm⁻¹, can be attributed to the C-Cl bond.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak [M]⁺ : The mass spectrum will show a molecular ion peak at m/z = 171. A characteristic isotopic pattern for one chlorine atom will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

-

Key Fragmentation : A common fragmentation pathway is the loss of the carboxyl group (-COOH), resulting in a fragment at m/z = 126.

-

Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound involves the direct chlorination of its 4-hydroxy precursor, 4-hydroxy-6-methylnicotinic acid. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9]

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar procedure[9]):

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methylnicotinic acid (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).

-

Chlorination : Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Expert Insight: Using POCl₃ as both the reagent and solvent is common for this type of reaction, as it drives the reaction to completion. The mechanism involves the activation of the pyridone oxygen by phosphorylation, converting the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion.[10][11]

-

-

Workup : After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Quenching : Cautiously quench the residue by slowly adding it to crushed ice or ice-cold water with vigorous stirring in a fume hood. This will hydrolyze any remaining reactive phosphorus species.

-

Isolation : The product, this compound, will typically precipitate as a solid. Isolate the crude product by vacuum filtration.

-

Purification : Wash the filtered solid with cold water to remove inorganic salts. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Reactivity and Applications in Medicinal Chemistry

This compound is a valuable building block precisely because of its engineered reactivity. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group makes the C4-chloro substituent susceptible to nucleophilic aromatic substitution (SₙAr). Furthermore, the carboxylic acid moiety serves as a handle for amide bond formation and other derivatizations.

This dual functionality allows for the systematic and regioselective introduction of diverse chemical functionalities, making it an ideal scaffold for building libraries of compounds in structure-activity relationship (SAR) studies.[12]

Caption: Key reaction pathways for diversifying the this compound scaffold.

The isomeric compound, 6-methylnicotinic acid, is a known intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[13] This precedent underscores the pharmaceutical relevance of the methyl-substituted nicotinic acid core in developing clinically important molecules. The 4-chloro substituent provides a reactive handle that is absent in the Etoricoxib precursor, offering chemists a powerful tool to explore new chemical space and develop novel analogues with potentially improved or different pharmacological profiles.

Conclusion

This compound (CAS 1060805-95-9) is a strategically important heterocyclic building block. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable starting material. The compound's true value lies in its versatile reactivity, offering two distinct points for chemical modification. This dual functionality allows for the efficient construction of diverse molecular libraries, positioning it as a valuable asset for academic researchers and industry professionals engaged in the discovery and development of next-generation therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from [Link]

-

Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

-

Sarthak Biotech. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid - NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). Retrieved from [Link]

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

-

PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Methylnicotinic acid. Retrieved from [Link]

Sources

- 1. 1060805-95-9 | this compound - Moldb [moldb.com]

- 2. 1060805-95-9|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 503555-50-8 Cas No. | 6-Chloro-4-methylnicotinic acid | Apollo [store.apolloscientific.co.uk]

- 7. This compound(1060805-95-9) 1H NMR spectrum [chemicalbook.com]

- 8. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 4-Chloro-6-methylnicotinic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

4-Chloro-6-methylnicotinic acid, identified by the CAS Number 1060805-95-9, is a substituted pyridine carboxylic acid. Its structure incorporates a pyridine ring functionalized with a chlorine atom, a methyl group, and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-Chloro-6-methylpyridine-3-carboxylic acid | |

| CAS Number | 1060805-95-9 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(Cl)=C(C(=O)O)C=N1 | |

| InChI Key | NPFSHIQNHIGKKL-UHFFFAOYSA-N |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound can be reliably achieved from the readily available starting material, 4-hydroxy-6-methylnicotinic acid. The methodology involves a two-step process: chlorination followed by esterification to yield the methyl ester, and subsequent hydrolysis to the desired carboxylic acid. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Step 1: Synthesis of this compound methyl ester[3]

This initial step involves the conversion of the hydroxyl group to a chloro group and simultaneous esterification of the carboxylic acid. The use of phosphorus oxychloride as both a chlorinating agent and a solvent drives the reaction to completion.

Experimental Workflow:

Caption: Workflow for the synthesis of the methyl ester intermediate.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methylnicotinic acid (e.g., 3.26 g, 19 mmol) in phosphorus oxychloride.

-

Chlorination: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, carefully distill off the excess phosphorus oxychloride under reduced pressure.

-

Esterification: Cool the residue in an ice bath and add anhydrous methanol (e.g., 30 mL) dropwise. Allow the mixture to warm to room temperature and stir overnight.

-

Extraction: Remove the methanol under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate. The organic layers are then washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: Concentrate the dried organic phase and purify the crude product by flash column chromatography on silica gel to yield 4-chloro-6-methyl-nicotinic acid methyl ester.[3]

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a standard procedure, typically carried out under basic conditions.

Experimental Workflow:

Caption: Workflow for the hydrolysis to the final product.

Detailed Methodology:

-

Reaction Setup: Dissolve the this compound methyl ester in a mixture of methanol and water.

-

Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, to the solution. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC analysis.

-

Isolation: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain pure this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published in peer-reviewed literature, several chemical suppliers indicate the availability of spectroscopic data, including ¹H NMR, HPLC, and LC-MS, confirming the structure and purity of the compound.[1][3][4] Researchers are advised to acquire and interpret this data upon obtaining the compound. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons.

Applications in Drug Discovery and Organic Synthesis

Substituted nicotinic acids are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[5] They serve as crucial scaffolds for the development of new therapeutic agents. For instance, various derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5]

This compound, with its multiple functional groups, is a valuable building block for creating libraries of novel compounds. The chlorine atom can be displaced through nucleophilic substitution reactions, while the carboxylic acid group allows for amide bond formation and other derivatizations. These properties make it an attractive starting material for the synthesis of more complex bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. Based on safety data for structurally related compounds, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- Murlykina, et al. Synthesis of 3,6-diarylpyrazolo[3,4-b]pyridine-4-carboxylic acids through a MW-assisted three-component reaction. Molecules. 2019.

Sources

- 1. This compound | 1060805-95-9 [amp.chemicalbook.com]

- 2. 1060805-95-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methylnicotinic Acid from 4-hydroxy-6-methylnicotinic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 4-Chloro-6-methylnicotinic acid, a key building block in medicinal chemistry. We will delve into the strategic considerations, a detailed experimental protocol, and the underlying chemical principles for the conversion of 4-hydroxy-6-methylnicotinic acid to its chlorinated analogue.

Strategic Importance in Drug Discovery

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The introduction of a chloro group onto the pyridine ring significantly alters the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This "magic chloro effect" is a well-established strategy in drug design to modulate binding affinity and metabolic stability.[1] The ability to efficiently synthesize this chlorinated nicotinic acid derivative is therefore of paramount importance for the rapid exploration of chemical space in drug discovery programs.

The Chemistry of Transformation: From Hydroxy to Chloro

The conversion of a 4-hydroxypyridine derivative to a 4-chloropyridine is a fundamental transformation in heterocyclic chemistry. The starting material, 4-hydroxy-6-methylnicotinic acid, exists in a tautomeric equilibrium with its pyridone form.[2] The chlorination reaction proceeds via the activation of the hydroxyl group, which is a poor leaving group, into a better one.

Commonly employed chlorinating agents for this purpose include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂).[3][4] Phosphorus oxychloride is a widely used and effective reagent for this transformation, often used in excess as both the reagent and the solvent.[5][6]

The reaction mechanism involves the initial attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic phosphorus atom of POCl₃. This is followed by the attack of the hydroxyl group onto the phosphorus, leading to the formation of a dichlorophosphoryl intermediate. Subsequent attack by a chloride ion on the 4-position of the pyridine ring results in the displacement of the dichlorophosphate group and the formation of the desired 4-chloropyridine derivative.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound methyl ester, followed by a discussion on the hydrolysis to the desired carboxylic acid. The direct chlorination of the carboxylic acid can be challenging due to potential side reactions, hence the ester protection strategy is often preferred.

Part A: Synthesis of this compound Methyl Ester[5]

Materials:

-

4-Hydroxy-6-methylnicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous methanol

-

Ethyl acetate

-

Petroleum ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3.26 g (19 mmol) of 4-hydroxy-6-methylnicotinic acid in an excess of phosphorus oxychloride.

-

Chlorination: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): After cooling the reaction mixture to room temperature, carefully distill off the excess phosphorus oxychloride under reduced pressure.

-

Esterification: Cool the residue in an ice bath and add 30 mL of anhydrous methanol dropwise. Stir the mixture overnight at room temperature.

-

Extraction: Distill off the methanol. To the residue, add water and extract the product with ethyl acetate. The ethyl acetate layer should be washed three times with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-20% ethyl acetate in petroleum ether to yield the pure this compound methyl ester as a white solid.

Part B: Hydrolysis to this compound

The resulting methyl ester can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidification.

General Procedure (to be optimized):

-

Dissolve the methyl ester in a suitable solvent (e.g., a mixture of THF and water).

-

Add an aqueous solution of a base (e.g., 1M NaOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Quantitative Data Summary

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Hydroxy-6-methylnicotinic acid | [5] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [5][6] |

| Reaction Time | 2 hours (for ester synthesis) | [5] |

| Reaction Temperature | Reflux | [5] |

| Yield (Methyl Ester) | 91% | [5] |

| Purification Method | Flash column chromatography | [5] |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from its 4-hydroxy precursor is a robust and high-yielding process when employing phosphorus oxychloride. This guide provides a detailed protocol for the synthesis of the methyl ester intermediate and outlines the subsequent hydrolysis to the target carboxylic acid. The strategic importance of this chlorinated building block in medicinal chemistry underscores the value of a well-understood and reproducible synthetic route. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently access this valuable compound for their drug discovery and development endeavors.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook. ChemicalBook.

- How to Synthesize 4-Hydroxy-6-methyl-2-pyrone? - FAQ - Guidechem. Guidechem.

- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - NIH.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Semantic Scholar.

- 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic

- Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table - ResearchGate.

- 4-Hydroxy-6-methyl-2-pyrone synthesis - ChemicalBook. ChemicalBook.

- 4-Hydroxy-6-methylnicotinic acid synthesis - ChemicalBook. ChemicalBook.

- Reactions of 4-hydroxy-6-methyl-2-pyridone with aldehydes - Canadian Science Publishing. Canadian Science Publishing.

- US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents.

- 4-CHLORO-6-METHYLNICOTINONITRILE synthesis - ChemicalBook. ChemicalBook.

- (48)

- Can anybody suggest a method of synthesis of 4-Chloropyridine? - ResearchGate.

- Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry.

- Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - NIH.

- WO2013020938A1 - Method for the preparation of chlorinated pyridines - Google Patents.

- 4‐Chloropyridine Hydrochloride - ResearchGate.

- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.

- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)

-

What is the synthesis process of 4-Hydroxypyridine? - FAQ - Guidechem . Guidechem. [Link]

- 4-Hydroxypyridine-Tautomerism - ChemTube3D. ChemTube3D.

- 6-hydroxynicotinic acid - Organic Syntheses Procedure. Organic Syntheses.

- Methyl 4-hydroxy-6-methylnicotin

- CAS 1060805-95-9 this compound - Building Block / BOC Sciences. BOC Sciences.

- US2993904A - Preparation of 6-methylnicotinic acid - Google Patents.

- 1060805-95-9|this compound|BLD Pharm. BLD Pharm.

- 6-chloro-4-methylnicotinic acid - Shanghai FDC-CHEMICAL Co., Ltd. - LookChem. LookChem.

- nicotinic acid - Organic Syntheses Procedure. Organic Syntheses.

- 693286-31-6 | 4,6-Dichloro-2-methylnicotinic acid | ChemScene. ChemScene.

- 6-Methyl-nicotinic acid - PubMed. PubMed.

Sources

- 1. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2013020938A1 - Method for the preparation of chlorinated pyridines - Google Patents [patents.google.com]

- 5. 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 4-Chloro-6-methylnicotinic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methylnicotinic Acid

Introduction

This compound is a substituted pyridine carboxylic acid, a class of compounds of significant interest in medicinal chemistry and materials science. As with any novel compound in a discovery pipeline, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for such confirmation, offering a detailed fingerprint of the molecule's electronic and vibrational states and its fragmentation behavior.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive models and comparative analysis with structurally related analogs to offer a robust, scientifically grounded dataset for researchers. Every piece of predicted data is rationalized through fundamental principles and comparison to known compounds, providing a reliable reference for identification and quality control.

Molecular Structure and Properties

A clear understanding of the molecular structure is the first step in interpreting spectroscopic data.

A Technical Guide to the Solubility of 4-Chloro-6-methylnicotinic Acid

This document provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-6-methylnicotinic acid, a crucial parameter for its application in research, process chemistry, and pharmaceutical development. Understanding and quantifying the solubility of this compound is paramount for ensuring reproducible results in synthesis, purification, and formulation.[1] This guide synthesizes theoretical principles with practical, field-proven methodologies to provide researchers with a robust framework for their work.

Introduction: The Importance of Solubility

This compound is a substituted pyridine carboxylic acid derivative. Its structural features—a heterocyclic aromatic ring, a carboxylic acid group, and a chlorine atom—dictate its physicochemical properties and, consequently, its solubility profile. In drug discovery and development, solubility is a critical attribute that influences a compound's absorption and bioavailability.[1][2] For process chemists, knowledge of solubility is essential for selecting appropriate solvents for reactions, crystallization, and purification, thereby maximizing yield and purity.

This guide will explore the key physicochemical properties of this compound, discuss the theoretical factors governing its solubility, and provide a detailed, validated protocol for its experimental determination.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key parameters for this compound are summarized below.

| Property | Value | CAS Number | Source |

| Molecular Formula | C₇H₆ClNO₂ | 503555-50-8 | [3] |

| Molecular Weight | 171.58 g/mol | 503555-50-8 | [3] |

| Appearance | Yellow Powder | 503555-50-8 | [3] |

| pKa (Predicted) | 2.79 ± 0.25 | 503555-50-8 | [3] |

| Boiling Point (Predicted) | 344.8 ± 37.0 °C | 503555-50-8 | [3] |

| Density (Predicted) | 1.390 ± 0.06 g/cm³ | 503555-50-8 | [3] |

Expert Insights:

-

The predicted pKa of 2.79 is attributed to the carboxylic acid group.[3] This acidic nature is a dominant factor in its solubility profile. It signifies that the compound's charge state, and thus its aqueous solubility, will be highly dependent on the pH of the medium.[2][4] At pH values above the pKa, the molecule will deprotonate to form the more soluble carboxylate anion.

-

The presence of both a polar carboxylic acid group and a moderately non-polar chloromethyl-substituted pyridine ring suggests amphiphilic character, indicating potential solubility in both polar and some semi-polar organic solvents.

Factors Influencing Solubility

The dissolution of a solid in a liquid is a complex process governed by thermodynamics. Key factors include the solute's crystal lattice energy, the solvent's properties, and the interactions between solute and solvent molecules.[5][6]

-

pH: As indicated by its pKa, pH is the most critical factor for aqueous solubility.[4] In acidic media (pH < 2), the compound will be in its neutral, less soluble form. As the pH increases above 3, deprotonation occurs, leading to a significant increase in solubility due to the formation of the highly polar carboxylate salt.

-

Solvent Polarity: The "like dissolves like" principle is fundamental.[6] Polar protic solvents (e.g., water, methanol, ethanol) are expected to be effective solvents, particularly at elevated pH, due to their ability to form hydrogen bonds with the carboxylic acid and pyridine nitrogen. Aprotic polar solvents (e.g., DMSO, DMF) are also likely to be good solvents. Non-polar solvents (e.g., hexane, toluene) are predicted to be poor solvents for this compound.

-

Temperature: For most substances, solubility is an endothermic process, meaning solubility increases with temperature.[2][6] This relationship should be experimentally verified for process optimization, especially for crystallization procedures.

-

Crystal Form (Polymorphism): The solid-state structure of the compound can significantly impact its solubility. Amorphous forms are generally more soluble, albeit less stable, than their crystalline counterparts.[5] It is crucial to characterize the solid form being used in any solubility determination.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, a standardized protocol is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[7][8] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[7][9]

Principle of the Method

An excess amount of solid this compound is added to a specific solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique (e.g., HPLC-UV).

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the Shake-Flask protocol.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid, characterized)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, water, ethanol, DMSO)

-

2-mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess of solid this compound to a glass vial. Causality: Using an excess ensures that saturation is achieved and maintained throughout the experiment.[7] A good starting point is 2-5 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. Causality: A 24-48 hour period is typically sufficient to ensure the system reaches true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility (kinetic solubility).[8][9]

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle. For robust separation, centrifuge the vials (e.g., 10,000 x g for 10 minutes).

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Causality: Filtration is critical to remove any fine particulates that could otherwise lead to an overestimation of solubility. The filter material should be validated for low compound binding.

-

Quantification: Prepare a standard calibration curve of the compound in the chosen solvent. Analyze the filtered sample by a validated HPLC-UV method. Dilute the sample with the mobile phase if its concentration exceeds the linear range of the calibration curve.

-

Calculation: Determine the concentration from the calibration curve, accounting for any dilution factors. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Predicted Solubility Behavior & Practical Implications

While specific experimental data for this compound is not widely published in public literature, its behavior can be predicted based on its structure and the principles discussed.

| Solvent Class | Predicted Solubility | Rationale & Application Insight |

| Aqueous Buffers (pH > 4) | High | The compound will exist as the soluble carboxylate salt. Ideal for preparing stock solutions for in vitro biological assays and for aqueous-phase reactions. |

| Water (unbuffered) | Moderate | The compound will partially self-acidify the water, leading to a pH-dependent equilibrium between the neutral and ionized forms. |

| Polar Protic Solvents (Methanol, Ethanol) | Moderate to High | Good hydrogen bonding capability allows for effective solvation of the carboxylic acid and pyridine ring. Useful for reaction chemistry and non-aqueous formulations. |

| Polar Aprotic Solvents (DMSO, DMF) | High | Strong dipole moments can effectively solvate the molecule. DMSO is a common choice for creating high-concentration stock solutions for initial screening.[10] |

| Non-Polar Solvents (Toluene, Hexane) | Low to Insoluble | The high polarity of the molecule makes it incompatible with non-polar media. Useful for precipitation/crystallization steps during purification. |

The relationship between the key factors influencing the solubility of an ionizable compound like this compound is depicted below.

Caption: Factors governing the solubility of the target compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its acidic pKa, molecular polarity, and the characteristics of the solvent system. Its solubility is highly pH-dependent in aqueous media and is predicted to be favorable in polar organic solvents. For any research or development activity, it is imperative to move beyond prediction and perform rigorous experimental determination. The Shake-Flask method detailed herein provides a trustworthy and universally accepted protocol for obtaining reliable thermodynamic solubility data, which is fundamental for the successful application and progression of this compound in any scientific endeavor.

References

-

Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

-

Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. 4-METHYL-6-CHLORONICOTINIC ACID | 503555-50-8 [chemicalbook.com]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and History of Nicotinic Acid and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Obscurity to Essential Nutrient

The trajectory of nicotinic acid, from a simple chemical curiosity to an essential vitamin and a potent therapeutic agent, is a compelling narrative of scientific inquiry. Its history is interwoven with the evolution of organic chemistry, the birth of nutritional science, and the fight against devastating deficiency diseases. This guide provides a comprehensive exploration of this journey, detailing the key discoveries, the scientific reasoning behind pivotal experiments, and the development of its crucial derivatives.

Part 1: The Pre-Vitamin Era - A Chemical Curiosity

The story begins not in a biology lab, but on a chemist's bench. In 1867, chemist Hugo Weidel, while investigating the structure of nicotine, subjected the alkaloid to strong oxidation using potassium chromate and sulfuric acid.[1] This process cleaved the pyrrolidine ring of the nicotine molecule, leaving behind a stable pyridine-3-carboxylic acid.[2] This new compound was named "nicotinic acid" in reference to its precursor.[1][3] For decades, it remained a mere chemical entity, its biological significance completely unknown.[4]

Diagram 1.1: Initial Chemical Synthesis of Nicotinic Acid

The following diagram illustrates the foundational oxidative degradation process described by Weidel.

Caption: Oxidative degradation of nicotine to form nicotinic acid.

Part 2: The Scourge of Pellagra and the Search for "Vitamin P-P"

For centuries, a debilitating disease known as pellagra plagued populations heavily reliant on maize-based diets, particularly in Europe and the American South.[1][5][6] First described in Spain in 1735 by Gaspar Casal, the disease was grimly characterized by the "four Ds": dermatitis, diarrhea, dementia, and, if left untreated, death.[5][7] Early theories incorrectly attributed its cause to a toxin in spoiled maize or an infectious agent.[5]

The crucial shift in understanding came from the work of Dr. Joseph Goldberger of the U.S. Public Health Service.[8] Through a series of brilliant epidemiological and experimental studies starting in 1914, Goldberger demonstrated that pellagra was not infectious but was caused by a dietary deficiency.[5] His famous experiments on prisoners in a Mississippi jail, where he induced pellagra in healthy volunteers by feeding them a corn-heavy, low-protein diet, provided definitive proof.[4] He concluded that a "pellagra-preventive" (P-P) factor was missing from these diets, a factor present in foods like meat and milk.[3][4]

Parallel to this, the concept of "vitamines" (vital amines) was emerging. In 1912, Polish-American biochemist Casimir Funk proposed that diseases like beriberi, scurvy, and pellagra were caused by the lack of these essential dietary components.[9][10][11] Funk even isolated nicotinic acid from yeast and rice polishings while searching for a cure for beriberi, noting its potential nutritional value, though he didn't make the direct connection to pellagra at the time.[4]

The final piece of the puzzle was placed in 1937 by American biochemist Conrad Elvehjem at the University of Wisconsin.[4][12] Elvehjem's team was working to cure "black tongue," a canine disease analogous to human pellagra. They systematically fractionated liver extracts, a known curative, and isolated the active compound. To their astonishment, the "pellagra-preventing factor" was the simple, long-known chemical: nicotinic acid.[4][13] Subsequent clinical trials by Tom Douglas Spies and others confirmed that administering nicotinic acid cured pellagra in humans, cementing its status as an essential vitamin.[1] To dissociate the vitamin from the toxic alkaloid nicotine in the public mind, the name "niacin" (from ni cotinic ac id + vitamin ) was proposed and adopted.[1][3]

Table 2.1: Key Milestones in the Identification of Niacin

| Year | Discovery / Event | Key Scientist(s) / Organization | Significance |

| 1867 | First chemical synthesis of nicotinic acid from nicotine.[1][4] | Hugo Weidel | Established the chemical existence of the compound. |

| 1912 | Proposes the "vitamine" theory for deficiency diseases like pellagra.[9][10] | Casimir Funk | Provided the theoretical framework for nutritional science. |

| 1915 | Demonstrates that pellagra is a dietary deficiency disease through human experiments.[4][5] | Joseph Goldberger | Disproved infectious/toxic theories and identified the "P-P factor". |

| 1937 | Isolates nicotinic acid from liver and proves it cures black tongue in dogs.[1][12][13] | Conrad Elvehjem | Identified the chemical structure of the "P-P factor". |

| Late 1930s | Confirms nicotinic acid cures pellagra in humans.[1] | Tom Spies, Marion Blankenhorn, Clark Cooper | Translated the basic science discovery into a clinical cure. |

| 1942 | The name "Niacin" is officially adopted to avoid confusion with nicotine.[1] | AMA Council on Foods and Nutrition | Facilitated public acceptance and food fortification programs. |

Part 3: The Vitamin B3 Family and Their Biochemical Roles

Nicotinic acid is part of the Vitamin B3 family, which also includes its amide derivative, nicotinamide (also called niacinamide).[14][15] Both compounds serve as precursors for the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1]

The body can synthesize NAD through two primary pathways:

-

The de novo Pathway: Synthesized from the essential amino acid tryptophan. This process is relatively inefficient, requiring approximately 60 mg of tryptophan to produce 1 mg of niacin.[1][16]

-

The Salvage (Preiss-Handler) Pathway: Utilizes pre-formed nicotinic acid and nicotinamide from the diet to regenerate NAD. This is the primary route for incorporating dietary Vitamin B3.[17]

These coenzymes, NAD+ and NADP+, are fundamental to cellular metabolism, participating in over 400 enzymatic reactions—more than any other vitamin-derived coenzyme. They are critical for:

-

Catabolism (NAD+): Acting as hydrogen and electron acceptors in glycolysis and the citric acid cycle, essential for producing ATP.[1]

-

Anabolism (NADP+): Donating electrons in reductive biosynthesis pathways, such as fatty acid and cholesterol synthesis.[1]

-

DNA Repair and Cell Signaling: NAD+ is a substrate for enzymes like PARPs involved in maintaining genomic integrity.[1]

Diagram 3.1: The Central Role of Niacin in NAD+ Metabolism

Caption: Biosynthesis pathways of NAD+ from Tryptophan and dietary Niacin.

Part 4: Development of Derivatives and Modern Synthesis

While nicotinic acid is effective, its use in pharmacological doses is often limited by a prominent side effect: intense cutaneous flushing.[18] This led to the widespread use and synthesis of its primary derivative, nicotinamide , which performs the same vitamin function without causing this vasodilation.[15]

Modern Industrial Synthesis

The original synthesis via nicotine oxidation is no longer commercially viable. Modern industrial production of nicotinic acid and nicotinamide relies on more efficient and economical pathways, primarily starting from 3-methylpyridine (3-picoline) or other simple precursors.[1]

-

From 3-Picoline: The most common method involves the ammoxidation of 3-picoline to produce nicotinonitrile. This intermediate is then hydrolyzed to nicotinamide. A highly efficient and selective method for this hydrolysis uses the enzyme nitrile hydratase.[1][15] The resulting nicotinamide can be sold directly or further hydrolyzed to nicotinic acid.[1]

Experimental Protocol 4.1: Enzymatic Synthesis of Nicotinamide from Nicotinonitrile

This protocol describes a conceptual lab-scale biotransformation, reflecting the principles of modern industrial synthesis.

Objective: To convert nicotinonitrile to nicotinamide using an immobilized nitrile hydratase catalyst.

Materials:

-

Nicotinonitrile (Substrate)

-

Immobilized Nitrile Hydratase (e.g., from Rhodococcus rhodochrous)

-

Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Stirred-tank bioreactor with temperature and pH control

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column for analysis

-

Nicotinamide and Nicotinic Acid analytical standards

Methodology:

-

Reactor Setup: Prepare a 1 L working volume of phosphate buffer in the bioreactor. Set the temperature to 25°C and maintain pH at 7.5.

-

Catalyst Addition: Add a pre-determined quantity of immobilized nitrile hydratase beads to the buffer and allow them to equilibrate with gentle stirring.

-

Substrate Introduction: Prepare a concentrated stock solution of nicotinonitrile. Add the substrate to the reactor to achieve a starting concentration of 1 M.

-

Reaction Monitoring (Self-Validation):

-

At regular intervals (e.g., T=0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) from the reactor.

-

Immediately quench the reaction by diluting the aliquot in a mobile phase or a weak acid solution.

-

Analyze the sample using HPLC to quantify the concentrations of the remaining nicotinonitrile (substrate), nicotinamide (product), and any nicotinic acid (by-product).

-

The causality of the reaction is confirmed by observing a decrease in the substrate peak and a corresponding increase in the product peak over time. The high selectivity of the enzymatic process should result in minimal formation of nicotinic acid.

-

-

Product Recovery: Once the reaction reaches >99% conversion (as determined by HPLC), stop the reaction. The immobilized enzyme can be recovered by filtration for reuse. The aqueous solution containing nicotinamide can be concentrated by evaporation, followed by crystallization to yield the pure product.

-

Characterization: The final product should be characterized by measuring its melting point (approx. 129.5 °C) and comparing its HPLC retention time and UV spectrum to a certified nicotinamide standard to confirm identity and purity.[15]

Part 5: Pharmacological Applications and Derivatives

Beyond its role as a vitamin, nicotinic acid, in gram-level doses, was discovered by Rudolf Altschul 50 years ago to be a potent lipid-modifying agent.[19] This discovery opened a new therapeutic chapter for the compound.

Mechanism of Lipid-Lowering Action

Nicotinic acid exerts its lipid-lowering effects primarily by:

-

Inhibiting lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver.

-

Decreasing the hepatic synthesis of triglycerides and Very Low-Density Lipoprotein (VLDL).

-

Consequently, reducing the production of Low-Density Lipoprotein (LDL-C, or "bad" cholesterol) and increasing levels of High-Density Lipoprotein (HDL-C, or "good" cholesterol).[1]

It is important to note that nicotinamide does not share these lipid-lowering properties .[1] The pharmacological effects are specific to nicotinic acid.

Pharmacokinetic Profiles

Nicotinic acid is rapidly absorbed, with peak plasma concentrations reached within 30-60 minutes for immediate-release formulations.[1] It is extensively metabolized in the liver, and its metabolites are excreted in the urine.[1][20] The distinct metabolic pathways for pharmacological doses of nicotinic acid and nicotinamide underscore their different therapeutic applications.[21]

Table 5.1: Comparison of Nicotinic Acid and Nicotinamide

| Feature | Nicotinic Acid (Niacin) | Nicotinamide (Niacinamide) |

| Primary Function | Vitamin B3, Lipid-lowering drug | Vitamin B3 |

| Vitamin Activity | Yes | Yes |

| Lipid-Lowering Effect | Yes (at pharmacological doses)[1][19] | No[1] |

| Primary Side Effect | Cutaneous Flushing (vasodilation)[18] | Minimal; liver toxicity at very high doses (>3 g/day )[15] |

| Primary Use | Treatment of Pellagra, Dyslipidemia | Treatment of Pellagra, Acne (topical), dietary supplements[15] |

| Metabolism (Pharm. Doses) | Primarily to Nicotinuric Acid (NUA) | Primarily to methylated derivatives (MNA, 2PY)[21][22] |

Conclusion

The history of nicotinic acid is a testament to the interconnectedness of scientific disciplines. What began as a derivative of nicotine in an organic chemistry experiment became the answer to a global nutritional crisis and later evolved into a cornerstone of cardiovascular pharmacology. The development of its derivatives, like nicotinamide, showcases the drive to optimize therapeutic profiles by separating desired vitamin activity from unwanted pharmacological side effects. For researchers today, this journey underscores the potential for known molecules to hold undiscovered biological significance and the critical importance of understanding the precise structure-activity relationships that govern their function.

References

-

Title: Nicotinic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Niacin History Source: News-Medical.Net URL: [Link]

-

Title: Casimir Funk: his discovery of the vitamins and their deficiency disorders Source: PubMed URL: [Link]

-

Title: History of Pellagra Source: UAB Libraries URL: [Link]

-

Title: Casimir Funk - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Casimir Funk: What is the biochemist celebrated in today's Google Doodle famous for? Source: Live Science URL: [Link]

-

Title: Pellagra (VIII.103) - The Cambridge World History of Human Disease Source: Cambridge University Press URL: [Link]

-

Title: Niacin Deficiency Source: NCBI Bookshelf URL: [Link]

-

Title: Niacin - Health Professional Fact Sheet Source: National Institutes of Health URL: [Link]

-

Title: PELLAGRA Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

-

Title: Vitamin B3 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Nicotinamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Niacin - bionity.com Source: Bionity.com URL: [Link]

-

Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: The Discovery of Niacin at UW-Madison | University Place Source: YouTube URL: [Link]

-

Title: Niacin - New World Encyclopedia Source: New World Encyclopedia URL: [Link]

-

Title: Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review Source: PubMed URL: [Link]

-

Title: structure elucidation of nicotine ppt final | PPTX Source: Slideshare URL: [Link]

-

Title: The discovery of niacin, biotin, and pantothenic acid Source: PubMed URL: [Link]

-

Title: Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation Source: PubMed URL: [Link]

-

Title: Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats Source: PubMed URL: [Link]

-

Title: Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety Source: ResearchGate URL: [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. structure elucidation of nicotine ppt final | PPTX [slideshare.net]

- 3. Niacin [bionity.com]

- 4. news-medical.net [news-medical.net]

- 5. History of Pellagra | Libraries [library.uab.edu]

- 6. Pellagra (VIII.103) - The Cambridge World History of Human Disease [cambridge.org]

- 7. cdc.gov [cdc.gov]

- 8. The discovery of niacin, biotin, and pantothenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Casimir Funk: his discovery of the vitamins and their deficiency disorders [pubmed.ncbi.nlm.nih.gov]

- 10. Casimir Funk - Wikipedia [en.wikipedia.org]

- 11. livescience.com [livescience.com]

- 12. youtube.com [youtube.com]

- 13. Niacin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Vitamin B3 - Wikipedia [en.wikipedia.org]

- 15. Nicotinamide - Wikipedia [en.wikipedia.org]

- 16. newworldencyclopedia.org [newworldencyclopedia.org]

- 17. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 19. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Management of 4-Chloro-6-methylnicotinic Acid

This guide provides comprehensive safety protocols and handling instructions for 4-Chloro-6-methylnicotinic acid, a compound utilized by researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data and best laboratory practices to ensure the well-being of personnel and the integrity of research.

Understanding the Hazard: A Chemist's Perspective

This compound is a chlorinated pyridine derivative. Its hazardous nature stems from the combined properties of a carboxylic acid and a chlorinated aromatic ring. The carboxylic acid group imparts corrosive properties, capable of causing irritation and burns upon contact with skin and eyes. The mechanism of this irritation involves the disruption of cell membranes and coagulation of proteins.[1][2] The presence of a chlorine atom on the pyridine ring can enhance its toxicological profile compared to the parent nicotinic acid molecule. Chloropyridines, as a class, are known to be toxic and can cause liver damage with repeated exposure.[3][4]

Thermal decomposition of chlorinated aromatic compounds can release toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[5][6] Therefore, understanding the chemical reactivity and potential for hazardous byproducts is paramount for safe handling.

GHS Classification at a Glance

While a specific GHS classification for this compound is not universally harmonized, based on data for its isomers and related compounds, it should be handled as a substance with the following potential hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[7][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[7][8] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[8] |

This table summarizes the likely GHS classifications based on available data for isomeric and structurally related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and culminating in appropriate PPE, is essential for minimizing exposure risk.

The Primacy of Engineering Controls

The first line of defense is to handle this compound within a properly functioning chemical fume hood.[9] This is critical to contain the fine powder and prevent inhalation of dust particles, which can cause respiratory irritation.[8] The fume hood also provides a contained space in the event of an accidental spill. An eyewash station and an emergency shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment: The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[11][12] | Protects against splashes of solutions and airborne dust particles from contacting the eyes and face. A face shield provides an additional layer of protection. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. An apron may be necessary for larger quantities.[12][13] | Prevents direct skin contact with the corrosive solid. Regular inspection of gloves for any signs of degradation is crucial. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used if handling large quantities or if engineering controls are insufficient to maintain exposure below acceptable limits.[14][15][16][17][18] | Protects the respiratory system from inhaling irritating dust particles. The choice of respirator depends on the potential exposure concentration. |

Standard Operating Procedures: From Receipt to Disposal

Adherence to standardized protocols is fundamental to a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. Store 4-Chloro-6-methylnicotinc acid in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[19] It should be segregated from incompatible materials such as strong oxidizing agents, bases, and sources of heat.[10] Storing it in a dedicated corrosives cabinet is recommended.

Caption: Workflow for receiving and storing this compound.

Weighing and Handling Protocol

-

Preparation: Don the appropriate PPE as outlined in section 2.2. and ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.

-

Dissolving: If preparing a solution, slowly add the weighed solid to the solvent with stirring. Be aware that the dissolution of acids can be exothermic. When diluting with water, always add the acid to the water, never the other way around, to prevent splattering.[20]

-

Cleaning: Thoroughly clean the spatula and weighing vessel after use. Wipe down the work surface within the fume hood with a damp cloth to remove any residual dust.

-

Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Emergency Preparedness: A Swift and Informed Response

In the event of an accidental exposure or spill, a rapid and correct response is crucial to mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention. |

Accidental Release Measures: A Step-by-Step Guide

For a minor spill of solid this compound:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[5]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the appropriate PPE as described in section 2.2, including respiratory protection.

-

Contain and Absorb: Carefully cover the spill with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.

-

Neutralize (with caution): For acidic solids, a weak base like sodium bicarbonate can be used for neutralization.[21][22] This should be done cautiously as the reaction may generate heat and gas. The neutralization process involves the reaction of an acid and a base to form a salt and water.[23][24][25][26]

-

Collect: Carefully sweep or scoop the absorbed and neutralized material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a damp cloth or sponge, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

-

Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[27]

Caption: Step-by-step workflow for responding to a minor spill.

Waste Disposal: A Responsible Conclusion

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[27] Containers should be tightly sealed and clearly labeled. Follow all institutional and regulatory guidelines for the disposal of chlorinated organic compounds.[13]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its chemical properties and potential hazards, coupled with strict adherence to established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following standardized procedures for handling, storage, and emergency response, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

-

Introductory Chemistry – 1st Canadian Edition. (n.d.). Neutralization Reactions. BCcampus. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Wikipedia. (2023). 2-Chloropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

-

The Royal Society. (1954). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society A. Retrieved from [Link]

-

Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023). Flame retardant. Retrieved from [Link]

-

HazChem Environmental. (2024). Emergency Acid Spill Clean Up. Retrieved from [Link]

-

BYJU'S. (n.d.). Neutralization Reaction. Retrieved from [Link]

-

University of Windsor. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

Questron Technologies. (2024). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

-

Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]

-

ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

-

ISHN. (2022). How to determine what type of respiratory protection you need for your jobsite. Retrieved from [Link]

-

The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 7.17: Acids-Bases Reactions- Neutralization. Retrieved from [Link]

-

3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]

-

PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

-

Study.com. (n.d.). Acid-Base Neutralization Reactions | Overview & Examples. Retrieved from [Link]

-

PubMed Central. (2020). Chemical eye injury: pathophysiology, assessment and management. Retrieved from [Link]

-

American Chemical Society. (2024). Lesson 6.9: Neutralizing Acids and Bases. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

-

ACS Publications. (n.d.). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Environmental Science & Technology. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

MDPI. (n.d.). Toxic External Exposure Leading to Ocular Surface Injury. Retrieved from [Link]

-

ResearchGate. (n.d.). Skin allergy caused by organic acid anhydrides. Retrieved from [Link]

-

University of Alabama at Birmingham. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT. Retrieved from [Link]

-

PubMed Central. (n.d.). Dual Effects of Alpha-Hydroxy Acids on the Skin. Retrieved from [Link]

-

Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]

-

PubMed Central. (n.d.). Ocular chemical burns from accidental exposure to topical dermatological medicinal agent. Retrieved from [Link]

-

University of Alabama at Birmingham. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from [Link]

- Google Patents. (n.d.). WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production.

Sources

- 1. Chemical eye injury: pathophysiology, assessment and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity studies of o-chloropyridine administered dermally and in drinking water to F344/N rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. questron.ca [questron.ca]

- 10. actenviro.com [actenviro.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. chemsafe.ie [chemsafe.ie]

- 13. tandfonline.com [tandfonline.com]

- 14. Respiratory Protection Buying Guide — MSC Industrial Supply Co. [mscdirect.com]

- 15. bestsafetyequipments.com [bestsafetyequipments.com]

- 16. 3m.com [3m.com]

- 17. ishn.com [ishn.com]

- 18. CCOHS: Respirators - Respirator Selection [ccohs.ca]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. eng.uwo.ca [eng.uwo.ca]

- 21. chemimpex.com [chemimpex.com]

- 22. byjus.com [byjus.com]

- 23. Neutralization Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. study.com [study.com]

- 26. acs.org [acs.org]

- 27. fishersci.com [fishersci.com]

Navigating the Synthesis and Application of 4-Chloro-6-methylnicotinic Acid: A Technical Guide for Researchers

Introduction: A Versatile Building Block in Medicinal Chemistry